molecular formula C14H16FNO B5849323 N-cyclopentyl-3-(4-fluorophenyl)acrylamide

N-cyclopentyl-3-(4-fluorophenyl)acrylamide

Cat. No.: B5849323
M. Wt: 233.28 g/mol
InChI Key: BPUJJHXCXXVJAF-JXMROGBWSA-N
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Description

N-cyclopentyl-3-(4-fluorophenyl)acrylamide, also known as CPFA, is a chemical compound that has been studied for its potential applications in scientific research. CPFA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and affect cellular processes. In

Scientific Research Applications

N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, this compound has been shown to inhibit the activity of a type of ion channel called TRPV1, which is involved in pain perception. This compound has also been shown to modulate the activity of glutamate receptors, which are important for learning and memory. In cancer biology, this compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)acrylamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in cells. This compound has been shown to bind to the TRPV1 channel and inhibit its activity, which may contribute to its analgesic effects. This compound has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on learning and memory. In cancer cells, this compound has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, this compound has been shown to reduce the activity of TRPV1 channels and modulate the activity of glutamate receptors, which may contribute to its analgesic and cognitive effects. In cancer cells, this compound has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with a range of biological molecules. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal. In addition, this compound may have off-target effects on other ion channels and receptors, which can complicate experimental results.

Future Directions

There are several future directions for research on N-cyclopentyl-3-(4-fluorophenyl)acrylamide, including the development of more selective and potent analogs, the exploration of its effects on other ion channels and receptors, and the investigation of its potential therapeutic applications in pain management and cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and physiological systems.

Synthesis Methods

The synthesis of N-cyclopentyl-3-(4-fluorophenyl)acrylamide involves the reaction of cyclopentylamine with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of this compound as a white solid, which can be purified using column chromatography. The purity and yield of this compound can be optimized by altering reaction conditions such as temperature, solvent, and catalyst.

Properties

IUPAC Name

(E)-N-cyclopentyl-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-12-8-5-11(6-9-12)7-10-14(17)16-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUJJHXCXXVJAF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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